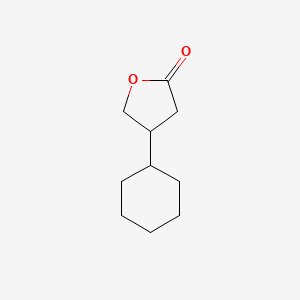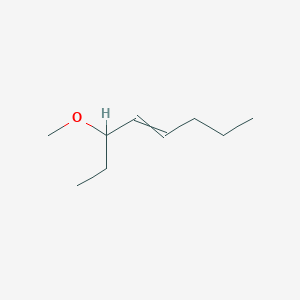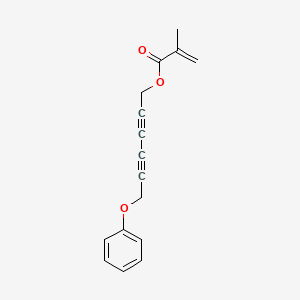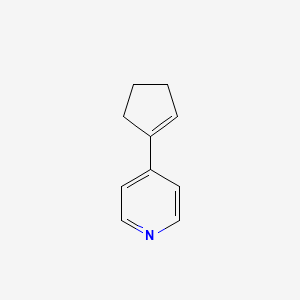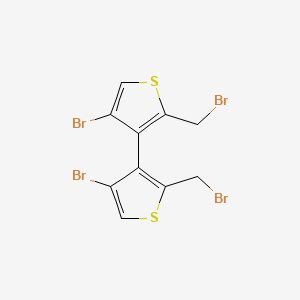
Hexanedioic acid;2-(2-hydroxyethoxy)ethanol;oxepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanedioic acid, polymer with 2-oxepanone and 2,2’-oxybis[ethanol] is a complex polymeric compound. It is formed through the polymerization of hexanedioic acid, 2-oxepanone, and 2,2’-oxybis[ethanol]. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, polymer with 2-oxepanone and 2,2’-oxybis[ethanol] involves the polymerization of hexanedioic acid, 2-oxepanone, and 2,2’-oxybis[ethanol]. The reaction typically occurs under controlled conditions, including specific temperatures and catalysts to facilitate the polymerization process. The exact reaction conditions can vary depending on the desired properties of the final polymer.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors where the monomers are combined under controlled conditions. The process may include steps such as heating, stirring, and the addition of catalysts to ensure efficient polymerization. The final product is then purified and processed into various forms for different applications.
Analyse Des Réactions Chimiques
Types of Reactions
Hexanedioic acid, polymer with 2-oxepanone and 2,2’-oxybis[ethanol] can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s properties by reducing certain functional groups.
Substitution: Substitution reactions can introduce new functional groups into the polymer, altering its characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxidized derivatives with different functional groups, while substitution reactions can introduce new functional groups into the polymer.
Applications De Recherche Scientifique
Hexanedioic acid, polymer with 2-oxepanone and 2,2’-oxybis[ethanol] has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex polymers and materials.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Utilized in drug delivery systems and medical devices due to its biocompatibility and unique properties.
Industry: Applied in the production of high-performance materials, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of hexanedioic acid, polymer with 2-oxepanone and 2,2’-oxybis[ethanol] involves its interaction with various molecular targets and pathways. The polymer’s structure allows it to interact with specific biological molecules, making it suitable for applications in drug delivery and medical devices. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the polymer.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Hexanedioic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and 2,2’-oxybis[ethanol]
- Hexanedioic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, 2-oxepanone and 2,2’-oxybis[ethanol]
Uniqueness
Hexanedioic acid, polymer with 2-oxepanone and 2,2’-oxybis[ethanol] is unique due to its specific combination of monomers, which imparts distinct properties to the polymer. Compared to similar compounds, it may offer enhanced biocompatibility, mechanical strength, and versatility in various applications.
This detailed article provides a comprehensive overview of hexanedioic acid, polymer with 2-oxepanone and 2,2’-oxybis[ethanol], covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
55231-26-0 |
|---|---|
Formule moléculaire |
C16H30O9 |
Poids moléculaire |
366.40 g/mol |
Nom IUPAC |
hexanedioic acid;2-(2-hydroxyethoxy)ethanol;oxepan-2-one |
InChI |
InChI=1S/C6H10O4.C6H10O2.C4H10O3/c7-5(8)3-1-2-4-6(9)10;7-6-4-2-1-3-5-8-6;5-1-3-7-4-2-6/h1-4H2,(H,7,8)(H,9,10);1-5H2;5-6H,1-4H2 |
Clé InChI |
ISYRHQZUEJYERT-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=O)OCC1.C(CCC(=O)O)CC(=O)O.C(COCCO)O |
Numéros CAS associés |
55231-26-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


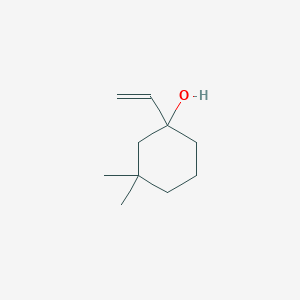
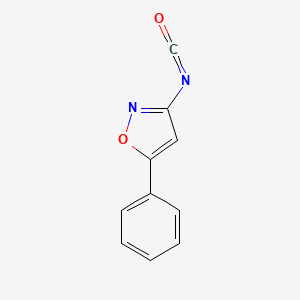
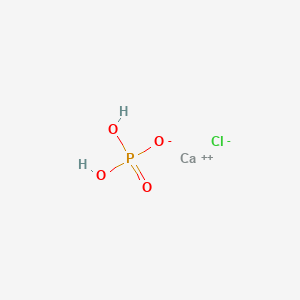
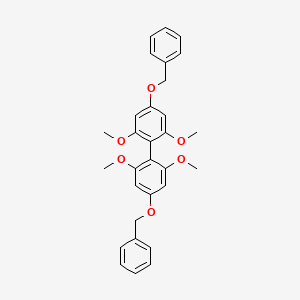
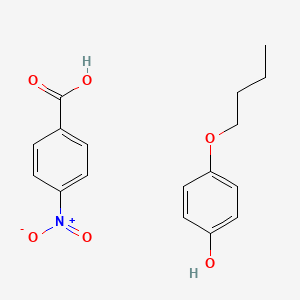
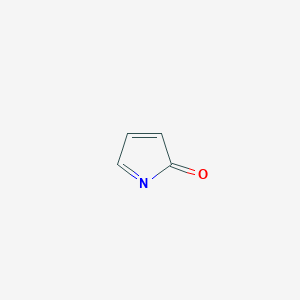
![2-(4-Aminopyrazolo[3,4-d]pyrimidin-1-yl)-5-(ethylsulfanylmethyl)oxolane-3,4-diol](/img/structure/B14634101.png)
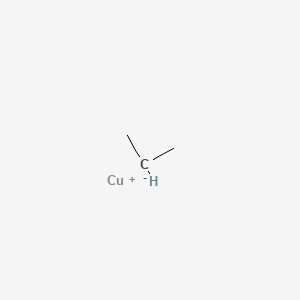
![Acetic acid, [[1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]thio]-, ethyl ester](/img/structure/B14634107.png)
